molecular formula C21H22BrN3O6 B5586122 3-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxopropanamide

3-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxopropanamide

Cat. No. B5586122
M. Wt: 492.3 g/mol
InChI Key: LBXJBUNESKUMKU-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar complex organic compounds often involves multi-step chemical reactions, starting from simpler precursors to achieve the target molecule with desired functionalities. For instance, the synthesis of compounds with benzodiazepine and benzothiazole moieties has been reported, which involves reactions under specific conditions to introduce various functional groups and achieve complex ring systems (Fogassy et al., 1986; Akbaba et al., 2010) (Fogassy et al., 1986) (Akbaba et al., 2010).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and spectroscopy, plays a crucial role in determining the configuration and conformation of complex molecules. The determination of absolute configuration by single-crystal X-ray analysis provides insights into the chiral nature and spatial arrangement of atoms within the molecule (Fogassy et al., 1986) (Fogassy et al., 1986).

Chemical Reactions and Properties

The chemical properties of such compounds are influenced by their functional groups and molecular structure. Bromine substitution and the presence of methylene groups can affect the reactivity and interaction of the molecule with other chemical entities. For example, bromine-substituted derivatives have been shown to exhibit higher activity in certain reactions (Shilpa A.S & Satish Kumar.M, 2023) (Shilpa A.S & Satish Kumar.M, 2023).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are determined by the molecular structure. Crystallographic studies provide information on the crystal system, space group, and unit cell dimensions, which are crucial for understanding the material's properties and behavior in different conditions (Kumar et al., 2016) (Kumar et al., 2016).

Chemical Properties Analysis

The chemical behavior of compounds under various conditions can be studied through reactions with other chemical entities, providing insights into their stability, reactivity, and potential applications. Studies on the reactions of similar compounds have shown transformations leading to new ring systems and the formation of derivatives with specific functional groups, highlighting the versatility and reactivity of such molecules (Butler et al., 1972; Christl et al., 1990) (Butler et al., 1972) (Christl et al., 1990).

Future Directions

The compound could potentially be explored for its anticancer properties, given the observed effects of related compounds . These related compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules .

properties

IUPAC Name

N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O6/c1-28-16-4-3-13(7-17(16)29-2)5-6-23-20(26)10-21(27)25-24-11-14-8-18-19(9-15(14)22)31-12-30-18/h3-4,7-9,11H,5-6,10,12H2,1-2H3,(H,23,26)(H,25,27)/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXJBUNESKUMKU-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC(=O)NN=CC2=CC3=C(C=C2Br)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC(=O)N/N=C/C2=CC3=C(C=C2Br)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.